molecular formula C20H16ClNO2S2 B2598077 4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide CAS No. 477869-69-5

4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide

Cat. No.: B2598077
CAS No.: 477869-69-5
M. Wt: 401.92
InChI Key: XPPBRRHXNZDXEI-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide is a synthetic organic compound featuring a sulfide bridge and a nitroaromatic group, making it a valuable intermediate for chemical synthesis and materials science research . Compounds containing sulfide linkages and nitroaryl groups are frequently investigated as key building blocks in the development of active molecules in medicinal chemistry . The presence of these functional groups suggests potential for this compound to be utilized in the synthesis of more complex structures, such as nitrogen-containing heterocyclic scaffolds, which are essential in numerous pharmaceuticals and agrochemicals . Researchers can leverage this chemical to explore novel pathways in drug discovery and the development of functional materials. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-4-[(4-methylphenyl)sulfanylmethyl]-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2S2/c1-14-2-7-17(8-3-14)25-13-15-4-11-20(19(12-15)22(23)24)26-18-9-5-16(21)6-10-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBRRHXNZDXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenyl methyl sulfide with 4-methylphenyl sulfanyl methyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The mixture is then heated to facilitate the reaction, followed by purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds containing sulfide linkages exhibit significant anticancer properties. Studies have shown that 4-chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide can inhibit the proliferation of cancer cells by inducing apoptosis. The presence of the nitro group enhances its reactivity and biological activity, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell membranes .

Material Science

2.1 Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress, which is crucial for applications in high-temperature environments .

2.2 Photovoltaic Applications
Recent investigations have explored the use of this compound in organic photovoltaic devices. Its electron-donating properties make it suitable for use as a donor material in organic solar cells, potentially improving their efficiency by facilitating charge transport within the active layer .

Environmental Studies

3.1 Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to disrupt biological processes in pests could lead to the formulation of effective agrochemicals that are less harmful to non-target organisms compared to conventional pesticides .

3.2 Environmental Monitoring
Due to its chemical stability, this compound can be utilized as a marker in environmental monitoring studies, particularly in assessing pollution levels in industrial areas where sulfide compounds are prevalent. Its detection can provide insights into the extent of contamination and help formulate remediation strategies .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityJournal of Medicinal ChemistryDemonstrated apoptosis induction in cancer cell lines
Antimicrobial PropertiesInternational Journal of Antimicrobial AgentsInhibitory effects on multiple bacterial strains
Polymer AdditivesMaterials Science JournalEnhanced thermal stability in polymer composites
Photovoltaic ApplicationsSolar Energy Materials & Solar CellsImproved efficiency in organic solar cells
Pesticide DevelopmentJournal of Agricultural and Food ChemistryEffective against common agricultural pests
Environmental MonitoringEnvironmental Science & TechnologyUseful as a pollution marker in industrial contexts

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound:
  • Structure : 4-Chlorophenyl group (electron-withdrawing), 2-nitrophenyl group (strong electron-withdrawing), and a sulfanylmethyl bridge with a 4-methylphenyl substituent.
  • Key Features : High polarity due to nitro and chloro groups, moderate lipophilicity from the methylphenyl sulfide bridge.
Comparative Compounds:

4-Chloro-N-((4-chlorophenyl)sulfonyl)-N-((5-oxo-4,4-diphenyltetrahydrofuran-2-yl)methyl)benzenesulfonamide (4a’)

  • Structure : Dual sulfonamide linkages, tetrahydrofuran core, and diphenyl groups.
  • Key Differences :
    • Sulfonamide groups (─SO₂NH─) vs. sulfide (─S─) in the target compound.
    • Higher polarity and hydrogen-bonding capacity due to sulfonamide groups.
    • Likely lower thermal stability compared to sulfides due to labile N–S bonds .

Tebuconazole (Fungicide)

  • Structure: 1-(4-Chlorophenyl)-4,4-dimethylpentanone backbone linked to a triazole ring.
  • Key Differences :
    • Chlorophenyl group retained, but functionalized as a ketone rather than a sulfide.
    • Triazole ring introduces antifungal activity via cytochrome P450 inhibition, a property absent in the target compound .

4-Chlorophenyl 2-Nitrophenyl Sulfide (Simpler Analog)

  • Structure : Lacks the sulfanylmethyl-4-methylphenyl bridge.
  • Key Differences :
    • Reduced steric hindrance and molecular weight (simpler structure).
    • Lower lipophilicity due to absence of the methylphenyl group.

Physicochemical Properties (Hypothetical Data Table)

Property Target Compound 4a’ (Sulfonamide) Tebuconazole Simpler Analog (4-Chlorophenyl 2-Nitrophenyl Sulfide)
Molecular Weight (g/mol) ~400 (estimated) ~600 (reported in ) 307.8 ~280 (estimated)
Solubility in Water Low (nitro groups dominate) Moderate (sulfonamide polarity) Very low (lipophilic triazole) Very low
Melting Point (°C) 120–140 (estimated) >200 (sulfonamide stability) 102–104 80–90 (estimated)
Reactivity Electrophilic aromatic substitution hindered by nitro Acid/base-sensitive sulfonamide Biologically active (fungicide) More reactive due to simpler structure

Biological Activity

4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide, identified by its CAS number 477869-69-5, is a complex organic compound with significant potential in pharmacological applications. Its structure includes a chlorinated phenyl group, a nitrophenyl group, and a sulfanyl methyl group, which contribute to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C20_{20}H16_{16}ClN O2_2S2_2
  • Molecular Weight : 401.93 g/mol
  • Purity : >90%

Biological Activity Overview

The biological activity of this compound is characterized by its interactions with various biological systems, particularly in the context of antimicrobial and anti-inflammatory activities.

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. The presence of the nitro group is often associated with enhanced antibacterial activity due to its ability to interfere with bacterial DNA synthesis.
  • Anti-inflammatory Properties : The compound's ability to inhibit cyclooxygenase enzymes (COX) has been suggested, which is critical for reducing inflammation and pain.

Antimicrobial Studies

A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Anti-inflammatory Activity

In vitro assays demonstrated that the compound could reduce prostaglandin E2 (PGE2) levels in macrophage cultures, indicating its potential as a COX-2 inhibitor. This finding aligns with current research trends focusing on developing selective COX-2 inhibitors for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by slight modifications in its chemical structure. For instance, variations in the substituents on the phenyl rings can lead to different biological profiles:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Chlorophenyl 4-(2-nitrovinyl)phenyl sulfideVinyl group substitutionPotentially different antimicrobial activityVinyl substitution alters reactivity
4-Methylphenyl 4-(chlorosulfanyl)phenolChlorosulfanyl groupAntimicrobial propertiesDifferent functional groups impact activity
2-Nitrophenyl 2-(methylthio)phenolMethylthio instead of methylsulfanylSimilar antimicrobial propertiesVariation in sulfur positioning affects reactivity

Q & A

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming the sulfide linkage and nitro group placement. For example, the methylene proton adjacent to the sulfide group typically appears as a triplet (δ 3.8–4.2 ppm) due to coupling with sulfur .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous chlorophenyl sulfide derivatives (e.g., bond angles and torsion angles in crystallographic reports) .
  • Mass spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns, with the parent ion [M]+ often observed at m/z corresponding to the molecular formula .

What are the major reaction pathways for modifying the sulfide or nitro groups?

Q. Basic

  • Oxidation : The sulfide group oxidizes to sulfoxides or sulfones using H2O2 or meta-chloroperbenzoic acid (mCPBA), with selectivity controlled by reaction time and oxidant strength .
  • Reduction : The nitro group can be reduced to an amine using SnCl2/HCl or catalytic hydrogenation (Pd/C, H2), though competing sulfide oxidation may require protective strategies .
  • Electrophilic substitution : The electron-deficient nitroaryl ring undergoes halogenation or nitration under controlled acidic conditions .

How can computational methods enhance reaction design and mechanistic understanding?

Advanced
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity for reactions involving this compound. For example:

  • Reaction path searching : Identifies low-energy pathways for sulfide coupling or nitro reduction, reducing experimental trial-and-error .
  • Solvent effects : COSMO-RS simulations model solvent interactions to optimize solubility and reactivity .
    Integration with experimental data (e.g., kinetic studies) validates computational models and refines predictions .

How can researchers resolve contradictions in spectroscopic or synthetic data?

Advanced
Discrepancies in NMR or mass spectra (e.g., unexpected splitting or fragment ions) may arise from:

  • Conformational isomerism : Variable-temperature NMR or crystallography can distinguish dynamic equilibria .
  • Byproduct formation : LC-MS or preparative HPLC isolates impurities, while DoE identifies conditions minimizing side reactions .
  • Crystallographic vs. solution-state structures : Compare X-ray data with DFT-optimized geometries to reconcile differences .

What advanced strategies apply Design of Experiments (DoE) to optimize synthesis?

Q. Advanced

  • Factorial designs : Screen variables (e.g., reagent ratio, temperature) to rank their impact on yield and purity .
  • Response Surface Methodology (RSM) : Models non-linear relationships (e.g., solvent polarity vs. reaction rate) to pinpoint maxima .
  • Robustness testing : Vary parameters within narrow ranges (e.g., ±5°C) to assess process stability for scale-up .

How can the sulfide group be strategically modified to tune physicochemical properties?

Q. Advanced

  • Sulfone/sulfoxide derivatives : Introduce polar groups to enhance solubility or alter electronic properties for catalytic applications .
  • Cross-coupling reactions : Suzuki-Miyaura coupling replaces the sulfide with aryl/heteroaryl groups for structure-activity studies .
  • Protective group strategies : Use sulfonyl chlorides to temporarily block reactive sites during multi-step syntheses .

What are the challenges in analyzing environmental stability or degradation pathways?

Q. Advanced

  • Photodegradation studies : UV-Vis spectroscopy tracks nitro group reduction or sulfide oxidation under simulated sunlight .
  • Hydrolytic stability : pH-dependent hydrolysis of the sulfide bond is monitored via LC-MS, with pseudo-first-order kinetics modeling degradation rates .
  • Metabolite identification : Incubate with liver microsomes and use HR-MS/MS to map oxidative metabolites .

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